

# Technical Guide: 3,4-Difluoro-2-hydroxybenzoic Acid (CAS 189283-51-0)

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## Compound of Interest

Compound Name: 3,4-Difluoro-2-hydroxybenzoic acid

Cat. No.: B067316

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## An In-depth Technical Resource for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical data, synthesis, and applications of **3,4-Difluoro-2-hydroxybenzoic acid** (CAS number 189283-51-0). Also known as 3,4-difluorosalicylic acid, this compound is a crucial intermediate in the synthesis of complex organic molecules, most notably in the development of fluoroquinolone antibiotics.<sup>[1]</sup> The presence of fluorine atoms in its structure is a key feature, often contributing to enhanced metabolic stability and bioavailability in the final active pharmaceutical ingredients.<sup>[1]</sup>

## Core Chemical and Physical Data

The fundamental properties of **3,4-Difluoro-2-hydroxybenzoic acid** are summarized in the table below, providing a quick reference for laboratory use.

Property	Value
CAS Number	189283-51-0
Synonyms	3,4-Difluorosalicylic acid
Molecular Formula	C <sub>7</sub> H <sub>4</sub> F <sub>2</sub> O <sub>3</sub>
Molecular Weight	174.10 g/mol
Melting Point	177-179 °C[1]
Boiling Point	282 °C
Density	1.600 g/cm <sup>3</sup>
Flash Point	124 °C
Appearance	White to off-white crystalline solid

## Spectroscopic and Analytical Data

Structural elucidation of **3,4-Difluoro-2-hydroxybenzoic acid** is confirmed by the following spectroscopic data.[2]

Analytical Method	Spectroscopic Data
<sup>1</sup> H-NMR (400 MHz, DMSO-d <sub>6</sub> )	δ 6.94-7.01 (m, 1H, aryl), 7.64-7.68 (m, 1H, aryl)
Infrared (IR) (KBr)	3208.9 cm <sup>-1</sup> (O-H stretch), 1654.1 cm <sup>-1</sup> (C=O stretch), 1625.7 cm <sup>-1</sup> (C=C aromatic stretch), 1315.2 cm <sup>-1</sup> (C-O stretch)

## Synthesis Protocol

The standard laboratory synthesis of **3,4-Difluoro-2-hydroxybenzoic acid** involves the nucleophilic aromatic substitution of 2,3,4-trifluorobenzoic acid.[2]

## Experimental Procedure

Materials:

- 2,3,4-trifluorobenzoic acid (5.0 g, 28 mmol)
- Sodium hydroxide (4.52 g, 113 mmol)
- Dimethylimidazolidinone (10 mL)
- 2N Hydrochloric acid (approx. 7.5 mL)
- Ice-water bath
- Thin-layer chromatography (TLC) apparatus for reaction monitoring

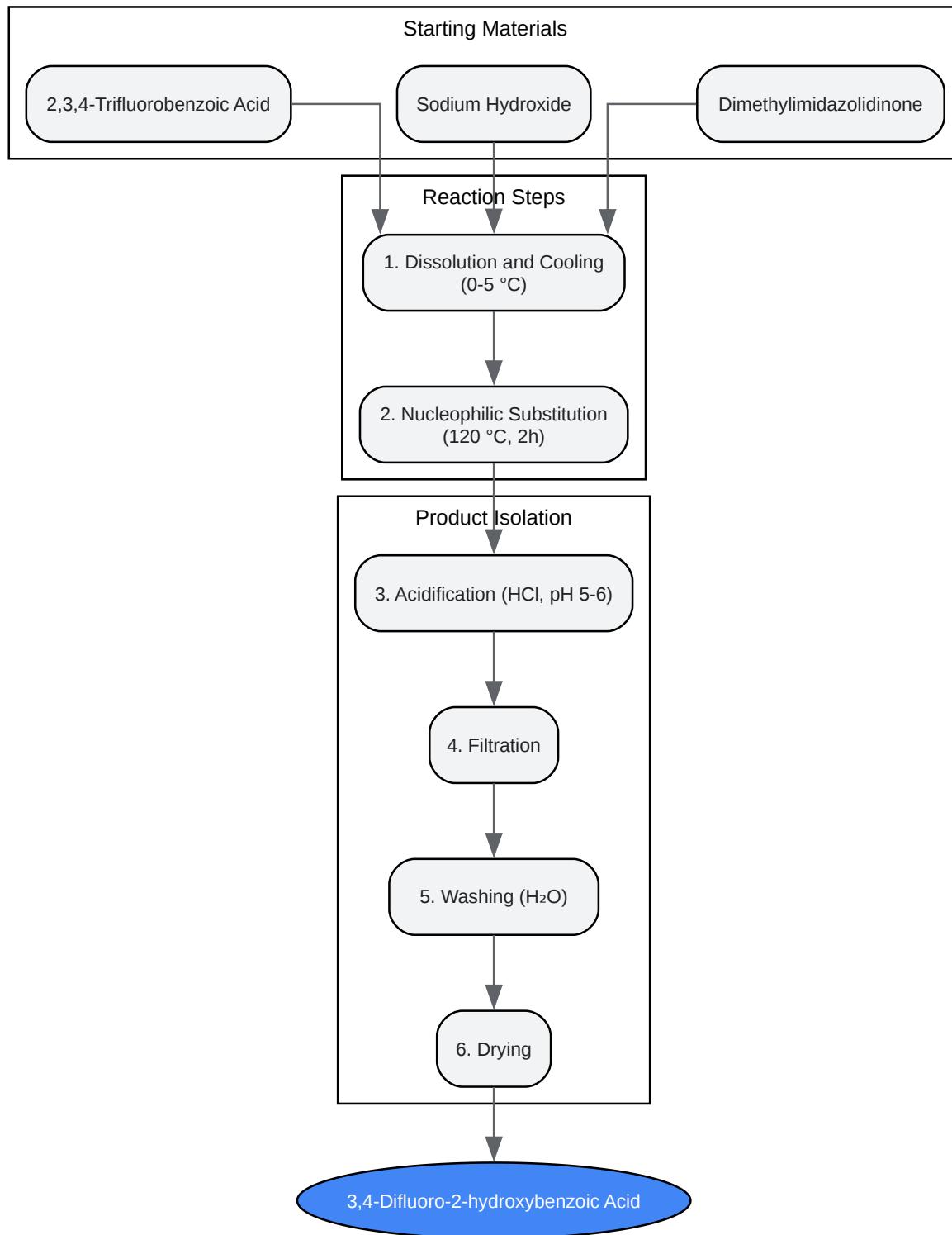
#### Methodology:

- A solution of 2,3,4-trifluorobenzoic acid in dimethylimidazolidinone is prepared in a suitable reaction vessel.
- The solution is cooled to 0-5 °C using an ice-water bath while stirring.
- Solid sodium hydroxide is added portion-wise to the cooled solution, maintaining the temperature.
- Following the complete addition of sodium hydroxide, the reaction mixture is heated to 120 °C and maintained for 2 hours.
- The progress of the reaction is monitored by TLC until the starting material is fully consumed.
- Upon completion, the reaction mixture is allowed to cool to ambient temperature.
- The mixture is then acidified to a pH of 5-6 with 2N hydrochloric acid, resulting in the precipitation of a white solid.
- The precipitate is collected by vacuum filtration.
- The collected solid is washed with an excess of water to remove any inorganic impurities.
- The final product is dried to yield **3,4-Difluoro-2-hydroxybenzoic acid**.

A typical yield for this reaction is approximately 3.6 g (73.4%).[\[2\]](#)

# Synthesis Workflow Diagram

## Synthesis of 3,4-Difluoro-2-hydroxybenzoic Acid



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Caption: A flowchart illustrating the synthetic pathway for **3,4-Difluoro-2-hydroxybenzoic acid**.

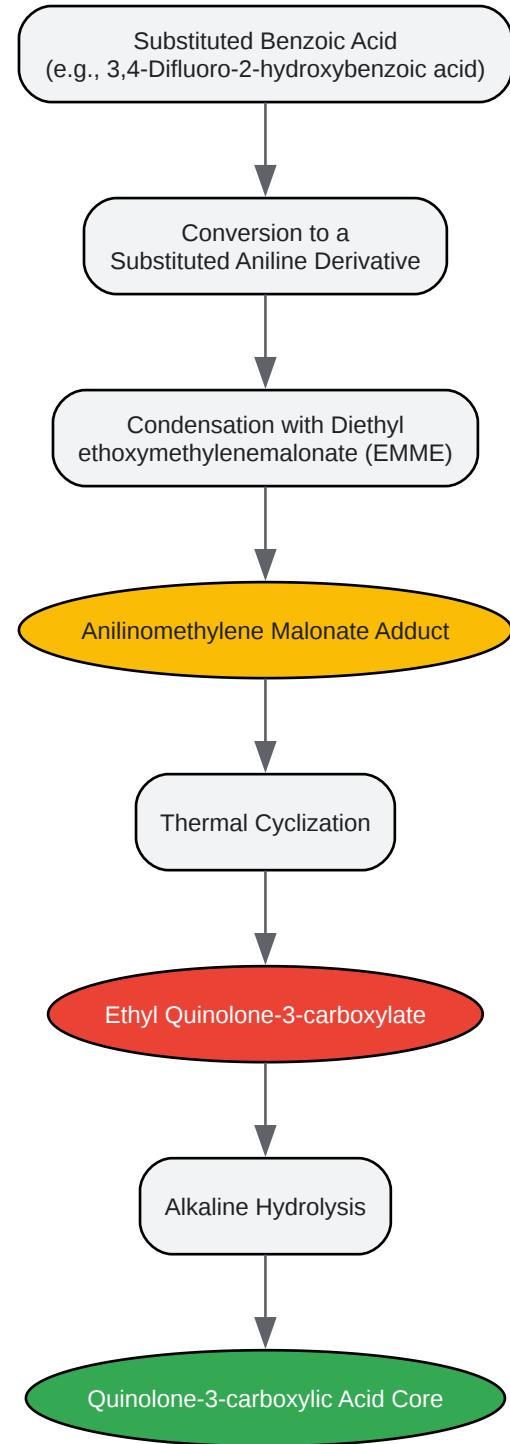
## Application in Drug Discovery and Development

The primary application of **3,4-Difluoro-2-hydroxybenzoic acid** is as a key building block in the synthesis of fluoroquinolone antibiotics.<sup>[3][4]</sup> This class of antibacterial agents functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. The fluorine atoms introduced from this precursor are known to enhance the potency and pharmacokinetic profile of the resulting antibiotics.

## Generalized Synthetic Pathway to Quinolone Core Structures

The diagram below outlines a generalized synthetic route from a substituted benzoic acid, such as **3,4-Difluoro-2-hydroxybenzoic acid**, to the core structure of a quinolone antibiotic. This multi-step process is fundamental in the production of many modern antibacterial drugs.

## Generalized Synthesis of the Quinolone Core

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